

Technical Support Center: LY2886721 In Vivo Studies

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Compound of Interest

Compound Name: LY2886721 hydrochloride

Cat. No.: B580903

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the BACE1 inhibitor, LY2886721, in in vivo experiments. The following information is intended to help minimize off-target effects and address common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for LY2886721?

A1: LY2886721 is a potent, orally active small-molecule inhibitor of the β -site amyloid precursor protein cleaving enzyme 1 (BACE1).^{[1][2]} BACE1 is the rate-limiting enzyme in the production of amyloid- β (A β) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease.^[3] By inhibiting BACE1, LY2886721 reduces the cleavage of the amyloid precursor protein (APP) into A β .^[4]

Q2: What are the known off-target effects of LY2886721?

A2: The most significant off-target effect observed during clinical development was liver toxicity, which led to the termination of Phase 2 trials.^[5] While LY2886721 is highly selective against other aspartyl proteases like cathepsin D, pepsin, and renin, it also inhibits BACE2 with similar potency to BACE1.^{[1][2]} Inhibition of BACE2 and other potential off-target interactions are areas of investigation for understanding the full toxicological profile.

Q3: Why was liver toxicity not predicted by preclinical animal models?

A3: The liver toxicity observed in humans was not seen in preclinical studies with BACE1 knockout mice or in animals treated with LY2886721.^[6] One hypothesis suggests that this could be an "off-site" but "on-target" effect. In humans, hepatic BACE1 processes β -galactoside α -2,6-sialyltransferase I (ST6Gal I), which is involved in protecting the liver from cellular damage. Inhibition of this process by LY2886721 in the human liver may lead to an accumulation of cellular damage, resulting in toxicity.^[6] This effect might not be apparent in shorter-term animal studies or in species where this pathway differs.^[6]

Troubleshooting Guides

Issue 1: Unexpected In Vivo Toxicity, Specifically Abnormal Liver Enzyme Levels

Question: We are observing elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in our animal models treated with LY2886721. What could be the cause and how can we mitigate this?

Possible Causes and Troubleshooting Steps:

- On-Target Hepatic Effect: As hypothesized, the liver toxicity may be a consequence of BACE1 inhibition in the liver, affecting pathways like ST6Gal I processing.^[6]
 - Recommendation:
 - Dose-Response Study: Conduct a thorough dose-response study to identify the minimum effective dose that achieves the desired reduction in brain A β levels with minimal impact on liver enzymes.
 - Monitor Liver Function: Implement rigorous monitoring of liver function throughout the study. This should include weekly or bi-weekly blood collection for analysis of ALT, AST, alkaline phosphatase (ALP), and bilirubin.
 - Histopathological Analysis: At the end of the study, perform a detailed histopathological examination of liver tissue to identify any signs of cellular damage, inflammation, or steatosis.

- **Compound Formulation and Vehicle Effects:** The vehicle used for administration could contribute to liver stress.
 - **Recommendation:**
 - **Vehicle Control Group:** Always include a vehicle-only control group to assess the effects of the formulation itself.
 - **Alternative Formulations:** If the vehicle is suspected to be an issue, consider testing alternative formulations. For LY2886721, formulations such as 7% Pharnasolve in water for mice and 10% Acacia for dogs have been used.^{[4][7]}

Issue 2: Suboptimal Reduction in Brain A β Levels

Question: Despite administering the recommended dose of LY2886721, we are not observing the expected significant reduction in brain A β levels. What are the potential reasons?

Possible Causes and Troubleshooting Steps:

- **Pharmacokinetics and Brain Penetrance:** Insufficient brain exposure can lead to a lack of efficacy.
 - **Recommendation:**
 - **Pharmacokinetic Analysis:** Conduct a pharmacokinetic study to measure the concentration of LY2886721 in the plasma and brain at different time points after administration. This will help determine if the compound is being absorbed and is crossing the blood-brain barrier effectively.
 - **Dosing Regimen:** Consider adjusting the dosing regimen. While a single daily dose might be sufficient, splitting the dose or using a different administration route (if applicable) could improve exposure.
- **Assay Variability:** The methods used to measure A β levels can have inherent variability.
 - **Recommendation:**

- **Standardized Protocols:** Ensure that the protocols for brain tissue homogenization and A β ELISA are standardized and followed consistently.
- **Assay Controls:** Include appropriate positive and negative controls in your ELISA to validate the assay performance.

Quantitative Data Summary

Table 1: In Vitro Potency of LY2886721

Target	IC50 (nM)	Assay System
Recombinant Human BACE1	20.3	FRET-based assay
Recombinant Human BACE2	10.2	FRET-based assay
Cathepsin D	>100,000	Enzyme assay
Pepsin	>100,000	Enzyme assay
Renin	>100,000	Enzyme assay

Table 2: In Vivo Efficacy of LY2886721 in PDAPP Mice (3 hours post-dose)

Oral Dose (mg/kg)	Brain A β 1-x Reduction (%)	Cortical C99 Reduction (%)	Cortical sAPP β Reduction (%)
3	~20-30	Not significant	Significant
10	~40-50	Significant	Significant
30	~60-65	Significant	Significant

Table 3: In Vivo Efficacy of LY2886721 in Beagle Dogs (1.5 mg/kg oral dose)

Time Post-Dose (hours)	CSF A β 1-x Reduction (%)	Plasma A β 1-x Reduction (%)
3	Significant	~40
6	Significant	~60
9	Approaching 80	~80 (nadir)
24	Significant	~60
48	Approaching baseline	~40

Experimental Protocols

Protocol 1: Oral Administration of LY2886721 in Mice

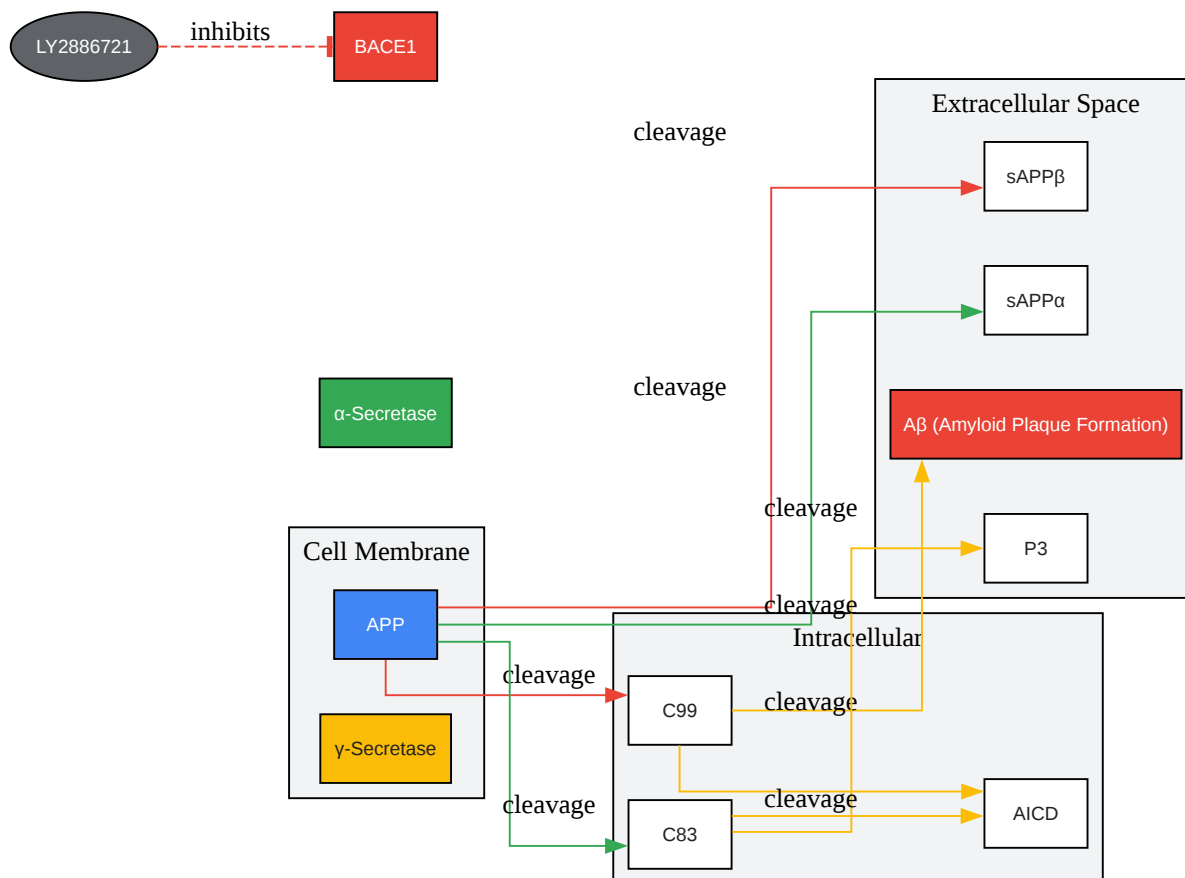
- Compound Formulation:
 - Prepare a suspension of LY2886721 in 7% Pharmasolve in sterile water.
 - Vortex thoroughly before each use to ensure a uniform suspension.
- Dosing:
 - Administer LY2886721 orally via gavage to PDAPP transgenic mice at doses of 3, 10, or 30 mg/kg.^[7]
 - The dosing volume should be 10 ml/kg.^[7]
 - Include a vehicle control group receiving 7% Pharmasolve only.
- Sample Collection:
 - At 3 hours post-dose, anesthetize the mice and collect brain tissue.^[4]
 - Rapidly dissect the cortex and hippocampus, flash-freeze in liquid nitrogen, and store at -80°C until analysis.
- Analysis:

- Homogenize brain tissue and measure A β , C99, and sAPP β levels using specific ELISA kits.

Protocol 2: Monitoring Liver Function in Mice

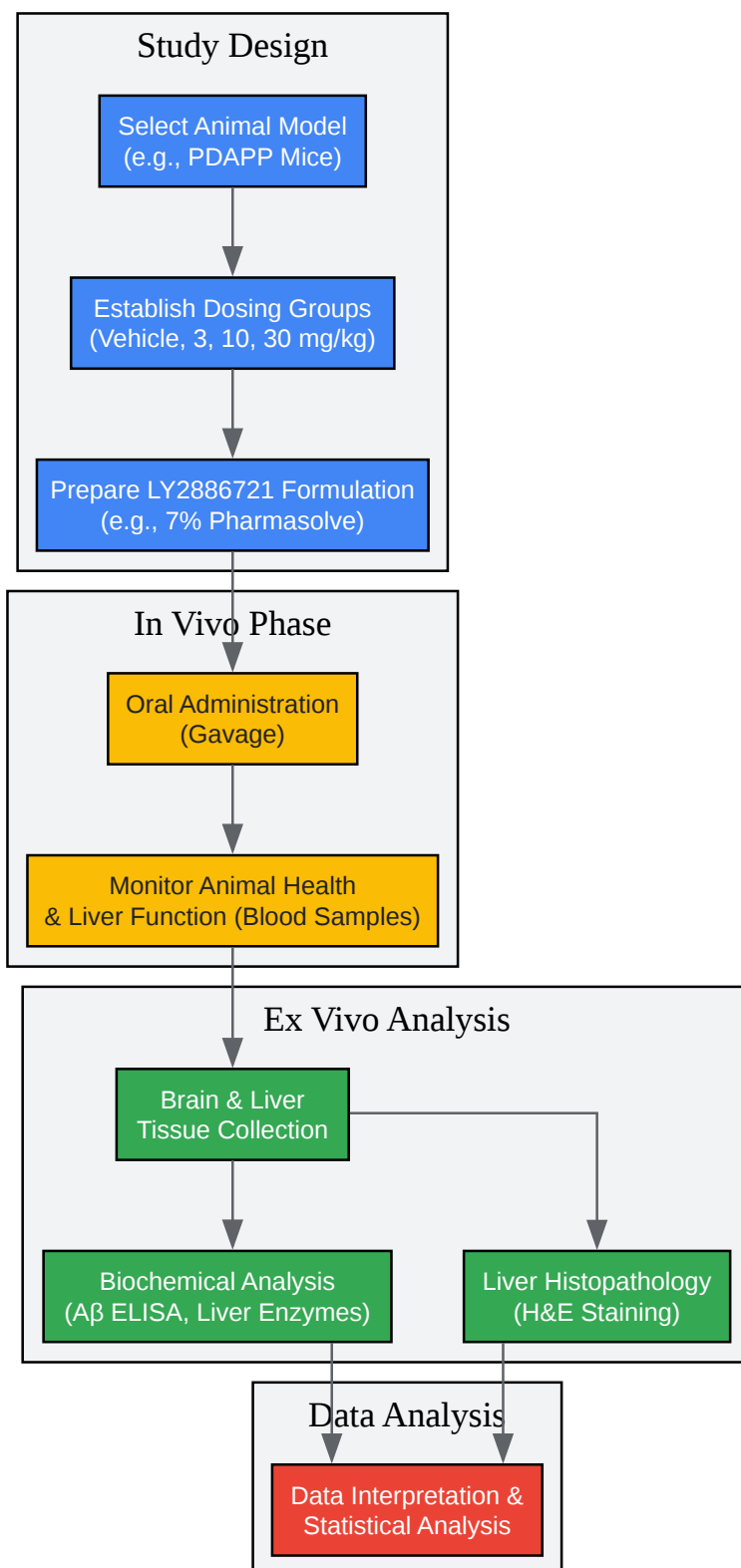
- Blood Collection:
 - Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals (e.g., weekly) throughout the study.
 - Process the blood to obtain serum and store at -80°C.
- Biochemical Analysis:
 - Use commercially available assay kits to measure serum levels of ALT, AST, ALP, and total bilirubin.
- Histopathology:
 - At the end of the study, perfuse the animals with saline followed by 10% neutral buffered formalin.
 - Harvest the liver and fix in 10% neutral buffered formalin for at least 24 hours.
 - Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).
 - A board-certified veterinary pathologist should evaluate the slides for any signs of liver injury.

Visualizations



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Caption: Amyloidogenic and Non-Amyloidogenic Processing of APP and the inhibitory action of LY2886721 on BACE1.



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Caption: General experimental workflow for in vivo studies with LY2886721.

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